molecular formula C14H17BrO2 B2866869 8-Bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine CAS No. 2241131-25-7

8-Bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine

Cat. No.: B2866869
CAS No.: 2241131-25-7
M. Wt: 297.192
InChI Key: FDBJKWLSCQZFSB-UHFFFAOYSA-N
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Description

8-Bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine is a synthetic organic compound characterized by its unique structural features, including a bromine atom, a cyclopropylmethoxy group, and a tetrahydrobenzoxepine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine typically involves multiple steps:

    Formation of the Benzoxepine Core: The initial step involves the construction of the benzoxepine ring system. This can be achieved through cyclization reactions starting from appropriate precursors such as substituted phenols and epoxides.

    Introduction of the Bromine Atom: Bromination is usually carried out using brominating agents like N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.

    Attachment of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via nucleophilic substitution reactions, where a suitable cyclopropylmethanol derivative reacts with the intermediate benzoxepine compound.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for efficiency and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and yields.

    Catalysis: Employing catalysts to improve selectivity and reduce reaction times.

    Green Chemistry Principles: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases to deprotonate and activate nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

8-Bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: Used as a probe to study receptor-ligand interactions and signal transduction pathways.

    Chemical Biology: Employed in the design of molecular tools for studying cellular processes.

Mechanism of Action

The mechanism by which 8-Bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine exerts its effects involves interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and cyclopropylmethoxy group contribute to the compound’s binding affinity and selectivity. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-2,3,4,5-tetrahydro-1-benzoxepine: Lacks the cyclopropylmethoxy group, which may affect its biological activity and selectivity.

    5-(Cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine: Lacks the bromine atom, potentially altering its reactivity and interaction with molecular targets.

Uniqueness

8-Bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine is unique due to the combination of its bromine atom and cyclopropylmethoxy group, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-bromo-5-(cyclopropylmethoxy)-2,3,4,5-tetrahydro-1-benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO2/c15-11-5-6-12-13(17-9-10-3-4-10)2-1-7-16-14(12)8-11/h5-6,8,10,13H,1-4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBJKWLSCQZFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=C(C=C2)Br)OC1)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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